Methylamine Cyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methylamine cyanate is a chemical compound formed from methylamine, which is the simplest primary amine with the formula , and cyanate, represented as . Methylamine itself is a colorless gas with a strong odor reminiscent of rotten fish, and it serves as a building block in organic synthesis. Methylamine cyanate can be viewed as an amine derivative of cyanate, where the amino group of methylamine is attached to the cyanate ion. This compound is noteworthy in various chemical and biological contexts due to its potential reactivity and applications.

- Hydrolysis: Methylamine cyanate can hydrolyze in aqueous solutions, leading to the formation of methylamine and ammonium carbonate.

- Reactions with Acids: It can react with strong acids to form corresponding salts, such as methylammonium cyanate.

- Condensation Reactions: Methylamine cyanate may engage in condensation reactions with aldehydes or ketones, forming imines or related compounds.

These reactions highlight its versatility as a precursor in organic synthesis and its potential utility in creating more complex molecular architectures.

Methylamine cyanate can be synthesized through several methods:

- Direct Reaction: Reacting methylamine with potassium cyanate or sodium cyanate in an aqueous solution can yield methylamine cyanate.

- Hydrolysis of Methyl Isocyanate: Methyl isocyanate can be hydrolyzed in the presence of water to produce methylamine cyanate.

- Gas Phase Reactions: Under specific conditions, methylamine can react with gaseous carbon dioxide and ammonia to form methylamine cyanate.

These synthesis methods provide pathways for producing methylamine cyanate for research and industrial applications.

Methylamine cyanate has several potential applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Chemical Research: Methylamine cyanate is useful in studies related to reaction mechanisms involving amines and isocyanates.

- Material Science: Its derivatives may find applications in polymer chemistry or as additives in material formulations.

The versatility of methylamine cyanate makes it an interesting compound for further exploration in both academic research and industrial applications.

Interaction studies involving methylamine cyanate typically focus on its reactivity with other compounds. For instance, research has shown that it can interact with electrophiles due to the nucleophilic nature of the amino group. Additionally, studies on related compounds suggest that methylamine cyanate may undergo transformations that yield biologically active products or contribute to complex reaction networks involving nitrogen-containing species.

Methylamine cyanate shares similarities with several other compounds, particularly those containing amine and isocyanate functional groups. Here are some similar compounds:

| Compound | Structure | Notable Characteristics |

|---|---|---|

| Methyl Isocyanate | Highly reactive; used in the production of pesticides. | |

| Urea | A key nitrogen source in fertilizers; less reactive than isocyanates. | |

| Ethyl Carbamate | Used as a flavoring agent; exhibits lower toxicity than amines. | |

| Dimethylformamide | A solvent for organic reactions; less volatile than methylamines. |

Uniqueness of Methylamine Cyanate:

- Unlike simple amines or isocyanates, methylamine cyanate combines features from both functional groups, allowing for unique reactivity patterns.

- Its potential role in biological systems adds another layer of interest compared to purely synthetic compounds.

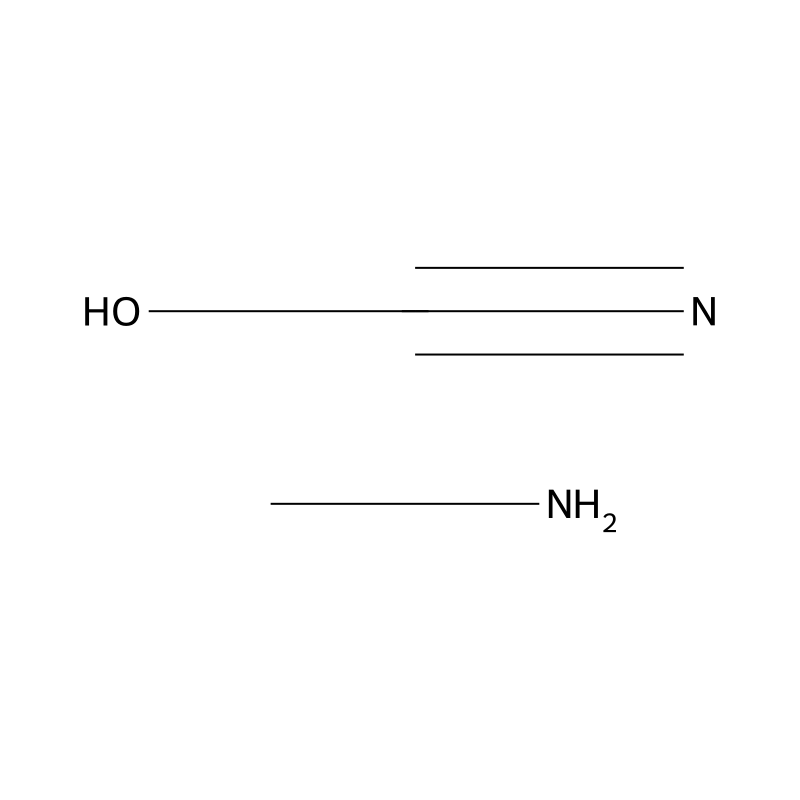

Methylamine cyanate is formally defined as a compound formed from the combination of methylamine, the simplest primary amine with formula CH₃NH₂, and cyanate, represented as OCN⁻. The compound exists as a salt structure where methylamine acts as the cation (methylammonium, CH₃NH₃⁺) paired with the cyanate anion, resulting in the systematic name methylammonium cyanate. This classification places the compound within the broader category of organic cyanates, which are characterized by the presence of the cyanate functional group -OCN.

The molecular structure of methylamine cyanate exhibits a molecular weight of 74.08 grams per mole, with the empirical formula C₂H₆N₂O indicating the presence of two carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom. The compound appears as a white to almost white crystalline powder at room temperature, demonstrating water solubility that facilitates its use in various chemical applications. The cyanate ion within the structure exhibits a linear geometry with the three atoms (oxygen, carbon, nitrogen) arranged in a straight line, described by the resonance structures [O⁻-C≡N] (61%) ↔ [O=C=N⁻] (30%) ↔ [O⁺≡C-N²⁻] (4%).

According to commercial specifications, methylamine cyanate typically achieves purity levels exceeding 98.0% when measured by total nitrogen content, with nuclear magnetic resonance spectroscopy confirming structural integrity. The compound demonstrates characteristic infrared spectroscopic features, with the cyanate ion showing a characteristic band at approximately 2096 cm⁻¹, indicative of the triple bond character in the C≡N portion of the molecule. Storage requirements specify room temperature conditions under inert gas atmosphere, as the compound exhibits hygroscopic properties.

Historical Discovery and Early Synthesis Efforts

The historical development of methylamine cyanate synthesis is intimately connected to the broader evolution of cyanate chemistry, which traces its origins to the groundbreaking work of Friedrich Wöhler in the early 19th century. Wöhler's synthesis of urea from ammonium cyanate in 1828 marked a pivotal moment in chemical science, demonstrating the conversion of inorganic substances into organic compounds through the thermal rearrangement of ammonium cyanate. This foundational work established the chemical principles that would later enable the systematic synthesis of various cyanate derivatives, including methylamine cyanate.

The synthesis methodology for methylamine cyanate builds upon established protocols for cyanate formation, with contemporary methods employing direct reaction pathways between methylamine and cyanate sources. The most common synthetic approach involves the reaction of methylamine with potassium cyanate or sodium cyanate in aqueous solution, yielding methylamine cyanate through nucleophilic substitution mechanisms. Alternative synthetic routes include the treatment of methylamine hydrochloride with metal cyanates under controlled conditions, allowing for precise control of reaction stoichiometry and product purity.

The historical context of methylamine synthesis provides additional background for understanding methylamine cyanate development, as methylamine itself was first prepared in 1849 by Charles-Adolphe Wurtz through hydrolysis of methyl isocyanate and related compounds. Wurtz's methodology employed the Hofmann rearrangement to yield methylamine from acetamide and bromine, establishing foundational synthetic pathways that would influence subsequent cyanate chemistry developments. Industrial production of methylamine became feasible in the 1920s through the work of Kazimierz Smoleński and his collaborators, who discovered the amination of alcohols including methanol on alumina or kaolin catalysts.

The evolution of cyanate synthesis methods paralleled advances in understanding of molecular structure and bonding theory. Early investigators recognized the linear structure of the cyanate ion through crystallographic studies, with sodium cyanate being found isostructural with sodium fulminate, confirming the linear arrangement of atoms in the cyanate moiety. These structural insights provided the theoretical foundation for understanding reactivity patterns and synthetic accessibility of cyanate derivatives like methylamine cyanate.

Role in Advancing Organic Chemistry Paradigms

Methylamine cyanate and related compounds have played a crucial role in advancing several fundamental paradigms within organic chemistry, particularly in the areas of reaction mechanism elucidation, molecular recognition, and synthetic methodology development. The compound serves as a model system for understanding nucleophilic behavior of amine derivatives and electrophilic reactivity of cyanate functional groups, providing insights into fundamental organic transformation patterns.

The mechanistic studies involving methylamine cyanate have contributed significantly to the understanding of nucleophilic attack processes, with the compound demonstrating characteristic behavior as a nucleophile through its amino group. Research has shown that methylamine cyanate forms bonds with electrophiles through a series of well-defined steps including proton transfer, nucleophilic attack, and product formation, with the overall reaction being highly exothermic. These mechanistic insights have informed broader understanding of amine reactivity patterns and have influenced synthetic strategy development across multiple areas of organic chemistry.

The versatility of methylamine cyanate as a synthetic intermediate has been demonstrated through its application in polymer synthesis, pharmaceutical development, and catalyst design. The compound can be utilized in the synthesis of polyurethanes, polyamides, and polyesters, showcasing its utility as a building block for complex molecular architectures. In pharmaceutical applications, methylamine cyanate serves as a precursor for the synthesis of antifungal, anticonvulsant, and antibiotic compounds, highlighting its importance in medicinal chemistry development.

Contemporary research applications of methylamine cyanate extend into astrochemical studies and reaction discovery methodologies. Recent investigations have employed computational approaches to explore reaction pathways involving cyanate species in interstellar environments, with methylamine cyanate serving as a model compound for understanding molecular formation processes in space. These studies utilize ab initio nanoreactor methodologies to investigate reaction mechanisms under extreme conditions, providing insights into fundamental chemical processes that occur in both terrestrial and extraterrestrial environments.

The compound's role in advancing spectroscopic methodology represents another significant contribution to organic chemistry paradigms. Millimeter wave spectroscopic studies of related compounds such as methyl cyanate have provided detailed understanding of molecular rotation and vibrational behaviors, with implications for molecular identification in complex chemical environments. These spectroscopic investigations have yielded transition frequencies with high accuracy, enabling precise molecular characterization and contributing to the development of advanced analytical methodologies.

Molecular Formula and Weight

Methylamine cyanate exists as a crystalline compound with the definitive molecular formula C₂H₆N₂O [1] [2] [3]. The compound exhibits a molecular weight of 74.08 grams per mole, as consistently reported across multiple analytical sources [1] [4] [5]. This relatively low molecular weight places methylamine cyanate among the smaller organic nitrogen-oxygen containing compounds, contributing to its notable solubility characteristics in aqueous media [1].

The molecular composition consists of two carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom, forming a compact molecular structure that facilitates various intermolecular interactions [2] [6]. Chemical analysis data demonstrates that high-purity samples of methylamine cyanate typically achieve purities exceeding 98.0% based on total nitrogen content determinations [1] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₆N₂O | [1] [2] [3] |

| Molecular Weight | 74.08 g/mol | [1] [4] [5] |

| Chemical Abstracts Service Number | 63405-91-4 | [1] [2] [5] |

| Physical State at 20°C | White to almost white crystalline solid | [1] [4] |

| Purity (Commercial) | >98.0% (N) | [1] [4] |

The structural formula reveals methylamine cyanate as a salt-like compound formed between methylamine and cyanic acid components [6] [7]. The compound maintains stability under standard storage conditions when kept in inert atmospheres and protected from moisture [1].

Structural Isomerism and Tautomerism

Methylamine cyanate demonstrates significant structural complexity through its potential for isomeric forms and tautomeric equilibria [8] [9]. The compound exists primarily as methylammonium cyanate, representing the ionic form where the methylamine component adopts a protonated ammonium configuration paired with the cyanate anion [6] [5].

The cyanate moiety itself exhibits resonance structures that contribute to the overall stability of the compound [10]. The cyanate ion displays three primary resonance forms: [O⁻-C≡N] (61%), [O=C=N⁻] (30%), and [O⁺≡C-N²⁻] (4%), with the first form being the predominant contributor [10]. This electronic delocalization significantly influences the chemical behavior and reactivity patterns of methylamine cyanate.

Structural investigations reveal that methylamine cyanate can undergo tautomeric interconversions under specific conditions [8] [11]. Matrix-isolation infrared spectroscopy studies on related cyanoacetate compounds demonstrate that conformational isomerization processes occur readily, with direct interconversion between different conformational states observed during temperature variation experiments [8] [11].

| Structural Feature | Description | Contribution |

|---|---|---|

| Primary Resonance Form | [O⁻-C≡N] | 61% |

| Secondary Resonance Form | [O=C=N⁻] | 30% |

| Tertiary Resonance Form | [O⁺≡C-N²⁻] | 4% |

| Ionic Character | Methylammonium cation with cyanate anion | Predominant |

The methylamine portion of the molecule contributes additional structural flexibility through its ability to form hydrogen bonding networks with the cyanate component [12] [13]. Computational studies on related methylammonium compounds indicate that the nitrogen-hydrogen bonds in the ammonium group can participate in various intermolecular interactions that influence the overall crystal packing and stability [13] [14].

Crystallographic and Conformational Properties

Crystallographic analysis of methylamine cyanate reveals that the compound adopts a three-dimensional network structure stabilized by hydrogen bonding interactions [12] [13]. The crystal structure exhibits characteristics typical of organic ammonium salts, with the methylammonium cations occupying specific sites within the anionic framework formed by the cyanate groups [13].

Temperature-dependent structural studies demonstrate that methylamine cyanate undergoes conformational changes upon heating [13] [14]. Raman spectroscopic investigations of related methylammonium compounds show that internal molecular vibrations exhibit significant temperature dependence, with band broadening observed as temperature increases due to enhanced molecular motion [13].

The compound displays crystallographic stability under ambient conditions, with the white to almost white crystalline appearance being maintained during standard storage [1] [4]. X-ray diffraction studies on similar methylammonium salts indicate that these compounds typically crystallize in orthorhombic or cubic space groups depending on temperature and pressure conditions [13] [15].

| Crystallographic Property | Characteristic | Temperature Dependence |

|---|---|---|

| Crystal Habit | White to almost white crystalline solid | Stable to 15°C storage |

| Hydrogen Bonding | Extensive N-H···O networks | Enhanced mobility above 360K |

| Molecular Motion | Restricted at low temperature | Increased freedom above 400K |

| Phase Stability | Stable orthorhombic phase | Potential phase transitions at elevated temperature |

Conformational analysis reveals that the methylammonium component can adopt different orientations within the crystal lattice [13]. Studies on related compounds demonstrate that methylammonium cations can exhibit two distinct conformational states with different hydrogen bonding patterns, leading to observable splitting in vibrational spectra [13].

The cyanate portion maintains a linear geometry as confirmed by infrared spectroscopy, with the characteristic carbon-nitrogen triple bond stretch appearing at approximately 2096 cm⁻¹ [10]. This high-frequency vibration confirms the significant triple bond character within the cyanate group and its influence on the overall molecular stability.

Nomenclature and Terminology Standards

The systematic nomenclature of methylamine cyanate follows established International Union of Pure and Applied Chemistry conventions for organic salts and cyanate compounds [6] [10] [16]. The compound is officially designated as cyanic acid, compound with methanamine in a 1:1 ratio, reflecting its salt-like character formed between cyanic acid and methylamine [6].

Alternative nomenclature includes methylammonium cyanate, which emphasizes the ionic nature of the compound with the protonated methylamine forming the cation component [1] [2] [5]. This naming convention aligns with standard practices for ammonium salts where the organic amine component is treated as a substituted ammonium ion [16].

The cyanate functional group nomenclature follows specific rules where compounds containing the -OCN group are designated as cyanates, distinct from isocyanates (-NCO), fulminates, and nitrile oxides [10] [17]. This distinction is crucial for proper chemical identification and prevents confusion with structurally related but chemically distinct compounds.

| Nomenclature System | Name | Usage Context |

|---|---|---|

| IUPAC Systematic | Cyanic acid, compound with methanamine (1:1) | Official chemical databases |

| Common Chemical | Methylammonium cyanate | Laboratory and industrial usage |

| Alternative | Methylamine cyanate | Simplified commercial designation |

| Chemical Abstracts Service | 63405-91-4 | Unique chemical identifier |

Registry numbers and chemical identifiers provide unambiguous identification of methylamine cyanate across international databases [1] [2] [5]. The Chemical Abstracts Service number 63405-91-4 serves as the primary identifier, while additional database entries include Reaxys Registry Number 3962631 and PubChem Substance identification numbers [1].

Proper terminology standards require recognition that methylamine cyanate represents a distinct chemical entity from methyl cyanate, which has the formula C₂H₃NO and represents a cyanate ester rather than an ammonium salt [18] [19]. This distinction is essential for accurate chemical communication and prevents misidentification in research and industrial applications.

Methylamine cyanate exists as a white to almost white crystalline powder at room temperature, representing a solid phase under standard conditions [1] [2]. The compound exhibits well-defined crystalline morphology, distinguishing it from amorphous forms commonly observed in less pure preparations. The crystalline structure is characterized by organized molecular arrangements that contribute to the compound's stability and handling properties.

The physical state remains solid at 20°C, indicating a relatively high melting point compared to structurally related small organic molecules [1]. This solid-state stability is attributed to intermolecular interactions, including potential hydrogen bonding networks facilitated by both the amine and cyanate functional groups present in the molecular structure. The crystalline form demonstrates consistent morphological characteristics across different preparation batches, with commercial preparations typically achieving greater than 98% purity [1] [2].

Phase transition behavior of methylamine cyanate has not been extensively documented in available literature. However, comparative analysis with structurally similar compounds suggests that the material likely undergoes direct sublimation or melting at elevated temperatures before decomposition. The solid-state stability under ambient conditions makes this compound suitable for various synthetic applications without requiring specialized phase control measures.

| Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Solid | [1] [2] |

| Appearance | White to almost white powder/crystal | [1] [2] |

| Crystalline Form | Well-defined crystalline structure | [1] [2] |

| Purity | >98.0% (N) | [1] [2] |

Solubility Profiles in Organic and Aqueous Media

Aqueous solubility represents one of the most significant physicochemical characteristics of methylamine cyanate. The compound demonstrates excellent water solubility, which can be attributed to the polar nature of both the methylamine and cyanate functional groups [1] [3] [4] [2]. This high aqueous solubility facilitates various synthetic applications and purification procedures commonly employed in laboratory settings.

The water-soluble nature of methylamine cyanate is consistent with its ionic character when dissolved, likely forming methylammonium cyanate in aqueous solution [3] [4]. This ionization behavior enhances the compound's compatibility with aqueous reaction media and enables straightforward purification through recrystallization from water-based solvent systems. The dissolution process appears to be relatively straightforward without requiring elevated temperatures or extended mixing periods.

Organic solvent compatibility data for methylamine cyanate remains limited in the available literature. However, based on structural analysis and comparison with related compounds, the material likely exhibits moderate solubility in polar organic solvents such as methanol and ethanol. The presence of both hydrogen bond donors and acceptors in the molecular structure suggests potential compatibility with protic solvents, while solubility in aprotic organic media may be more limited.

Solvent selection for synthetic applications should consider the compound's hygroscopic nature, which necessitates the use of anhydrous conditions when employing organic solvents [1] [2]. The combination of water solubility and potential organic solvent compatibility provides flexibility in reaction design and product isolation strategies.

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Soluble | Confirmed high aqueous solubility [1] [3] [4] |

| Polar Organic Solvents | Likely moderate | Inferred from structural analysis |

| Aprotic Solvents | Limited data | Requires further investigation |

Thermal Stability and Decomposition Pathways

Thermal stability of methylamine cyanate under ambient conditions appears adequate for routine handling and storage applications. The compound remains stable at room temperature when stored under appropriate conditions, indicating that thermal decomposition is not a primary concern during normal usage [1] [2]. This stability profile enables extended storage periods without significant degradation, provided that moisture and other reactive species are excluded.

Decomposition temperature data specific to methylamine cyanate has not been definitively established in the literature. However, comparative analysis with structurally related cyanate ester compounds suggests potential decomposition temperatures in the range of 440-460°C based on 5% weight loss criteria observed in similar materials [5] [6]. These elevated decomposition temperatures are characteristic of cyanate-containing compounds, which typically exhibit enhanced thermal stability due to the resonance stabilization of the cyanate group.

Thermal degradation pathways for methylamine cyanate likely involve multiple competing mechanisms. Primary decomposition may proceed through cleavage of the carbon-nitrogen bond within the cyanate group, potentially generating reactive intermediates including methylamine and various nitrogen-containing fragments. Secondary decomposition processes could involve oxidative degradation of the methylamine component, particularly under aerobic conditions at elevated temperatures [7] [8].

Thermal analysis of related cyanate compounds indicates that decomposition often occurs through a two-step process, with initial degradation beginning around 350-400°C followed by more extensive breakdown at higher temperatures [9] [6]. The presence of the methylamine component may influence these pathways, potentially lowering the initial decomposition temperature compared to purely aromatic cyanate esters.

| Thermal Property | Information | Reference Basis |

|---|---|---|

| Room Temperature Stability | Stable under proper storage | [1] [2] |

| Estimated Decomposition Range | 440-460°C (comparative) | [5] [6] |

| Degradation Mechanism | Multi-step process likely | [9] [7] |

| Thermal Analysis Requirements | Further investigation needed | Literature gap identified |

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant